

2-Bromoallyl alcohol chemical structure and IUPAC name

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Compound of Interest

Compound Name: *2-Bromoallyl alcohol*

Cat. No.: *B1196351*

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In-Depth Technical Guide to 2-Bromoallyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoallyl alcohol, a halogenated derivative of allyl alcohol, serves as a versatile reagent and building block in organic synthesis. Its bifunctional nature, possessing both a reactive carbon-bromine bond and a hydroxyl group, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical structure, IUPAC nomenclature, physicochemical properties, and key synthetic considerations.

Chemical Structure and IUPAC Name

The chemical structure of **2-Bromoallyl alcohol** consists of a three-carbon allyl backbone with a bromine atom substituted at the second carbon position and a primary alcohol at the third position.

Chemical Formula: C_3H_5BrO

SMILES: C=C(Br)CO

InChI Key: MDFFZNIQPLKQSG-UHFFFAOYSA-N

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-bromoprop-2-en-1-ol[1]. It is also commonly referred to as 2-bromo-2-propen-1-ol[1].

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for **2-Bromoallyl alcohol** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Weight	136.98 g/mol	[2][3][4][5]
CAS Number	598-19-6	[2][3][4][5]
Boiling Point	153 °C (at 760 mmHg)	[6]
58-62 °C (at 100 mbar)	[3][4]	
Density	1.654 g/mL at 25 °C	[3][4]
Refractive Index	n _{20/D} 1.5037	[3][4]
Flash Point	76.7 °C (closed cup)	[3][4]
IR Spectrum	An ATR-IR spectrum is available on PubChem.	[6]

Experimental Protocols

While a specific, detailed contemporary synthesis protocol for **2-bromoallyl alcohol** is not readily available in the searched literature, a historical synthesis was reported by Henry in 1872 from propargyl alcohol. The general principles of converting a primary alcohol to an alkyl bromide can be applied. A representative protocol for the bromination of a primary alcohol using phosphorus tribromide (PBr₃) is described below. This method proceeds via an S_N2 mechanism.



Materials:

- Primary alcohol (e.g., propargyl alcohol)
- Phosphorus tribromide (PBr_3)
- Anhydrous diethyl ether
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Dropping funnel
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a fume hood, a dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is charged with the primary alcohol dissolved in anhydrous diethyl ether. The flask is cooled in an ice bath.
- Addition of PBr_3 : Phosphorus tribromide is added dropwise from the dropping funnel to the stirred solution, maintaining the temperature below 10 °C.
- Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

- Work-up: The reaction mixture is cooled to room temperature and then carefully poured over crushed ice. The organic layer is separated using a separatory funnel.
- Washing: The organic layer is washed sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
- Drying: The organic layer is dried over anhydrous magnesium sulfate.
- Solvent Removal: The drying agent is removed by filtration, and the solvent is removed by rotary evaporation to yield the crude alkyl bromide.
- Purification: The crude product can be purified by distillation under reduced pressure.

Logical Relationships in Synthesis

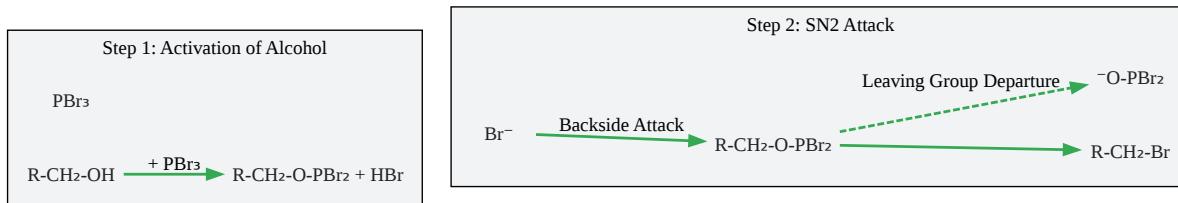
The synthesis of an alkyl bromide from a primary alcohol using phosphorus tribromide involves a series of well-defined steps. The following diagram illustrates the logical workflow of this process.



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Caption: General workflow for the synthesis of an alkyl bromide from a primary alcohol.

A key transformation in the synthesis described above is the conversion of the alcohol's hydroxyl group into a good leaving group by reaction with PBr_3 , followed by nucleophilic attack by the bromide ion. This $\text{S}_{\text{n}}2$ reaction mechanism is depicted below.



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Caption: S_N2 mechanism for the conversion of a primary alcohol to an alkyl bromide.

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References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 6. benchchem.com [benchchem.com]
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